molecular formula C5H9BrClF2N B6611306 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride CAS No. 2763750-44-1

1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Cat. No. B6611306
CAS RN: 2763750-44-1
M. Wt: 236.48 g/mol
InChI Key: RJHBLWAEPFOAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride, also known as BMCDH, is a synthetic organic compound that has been widely used in both scientific research and laboratory experiments. BMCDH has been found to have a variety of biochemical and physiological effects and has been used in a range of applications.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is not yet fully understood. However, it is believed that the hydrochloride group of the molecule is responsible for its reactivity, as it is able to act as a proton acceptor or donor in various reactions. Additionally, the bromomethyl group of the molecule is thought to increase the reactivity of the molecule by acting as a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride are not yet fully understood. However, it has been found to have a variety of effects on cells and tissues, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of enzymes involved in the synthesis of fatty acids. Additionally, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been found to have anti-inflammatory and anti-fungal properties.

Advantages and Limitations for Lab Experiments

1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and is not easily degraded by light or air. However, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride also has some limitations. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very soluble at high temperatures.

Future Directions

There are a number of potential future directions for 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride research. One potential area of research is to further explore its biochemical and physiological effects, such as its effects on cell proliferation and apoptosis. Additionally, further research could be conducted to explore the potential medical applications of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride, as well as its potential uses in drug synthesis. Additionally, further research could be conducted to explore the potential uses of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride as a catalyst in various reactions, as well as its potential uses in the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential uses of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride in industrial applications, such as the production of polymers and other materials.

Synthesis Methods

1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 3,3-difluorocyclobutan-1-amine with bromomethylmagnesium bromide to form the intermediate 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride.

Scientific Research Applications

1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, and has been used as a reactant in the synthesis of a range of pharmaceuticals and other compounds. Additionally, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been used as a catalyst in a variety of reactions, including the hydroamination of alkenes.

properties

IUPAC Name

1-(bromomethyl)-3,3-difluorocyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF2N.ClH/c6-3-4(9)1-5(7,8)2-4;/h1-3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHBLWAEPFOAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CBr)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClF2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride

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